molecular formula C20H27FN2O3 B2842237 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide CAS No. 1706151-50-9

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide

Cat. No.: B2842237
CAS No.: 1706151-50-9
M. Wt: 362.445
InChI Key: XAGHHUPJBJEAFJ-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexene ring, a fluorophenyl group, and an oxalamide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyclohex-1-en-1-yl ethylamine and 2-(2-fluorophenyl)-2-methoxypropylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-phenylpropyl)oxalamide
  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-chlorophenyl)-2-methoxypropyl)oxalamide

Uniqueness

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O3/c1-20(26-2,16-10-6-7-11-17(16)21)14-23-19(25)18(24)22-13-12-15-8-4-3-5-9-15/h6-8,10-11H,3-5,9,12-14H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGHHUPJBJEAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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